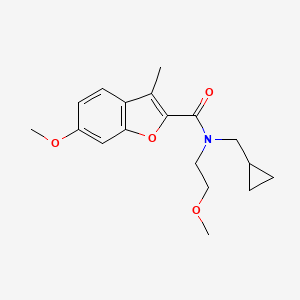

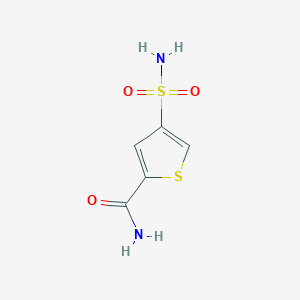

![molecular formula C13H19N3O5S B5571099 N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of sulfonamides with various chemical groups, leading to a wide range of compounds with varying properties and activities. For instance, the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines displayed remarkable potency and selectivity, indicating the versatile nature of sulfonamide synthesis techniques (Grunewald, Romero, & Criscione, 2005).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is pivotal in determining their chemical reactivity and biological activity. X-ray diffraction methods and NMR spectroscopy are commonly used to elucidate their structures, providing insights into their potential interactions and reactivity patterns. For example, the structure of N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was fully characterized, demonstrating the detailed structural insights obtainable for these compounds (Kankanala et al., 2011).

Chemical Reactions and Properties

Sulfonamide derivatives participate in a variety of chemical reactions, influencing their potential applications. Reactions such as the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement are notable for modifying sulfonamide structures, impacting their biological and chemical properties significantly (Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound. For instance, prodrug forms for the sulfonamide group have been synthesized to improve water solubility and bioavailability, showcasing the adaptability of these compounds in pharmaceutical applications (Larsen, Bundgaard, & Lee, 1988).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, pKa, and the ability to form bonds or interactions, dictate their utility in various fields, including medicinal chemistry and materials science. The versatility of these compounds is demonstrated through their extensive use as antimicrobial agents, enzyme inhibitors, and in drug design, underlining their significant chemical properties (Akbari et al., 2022).

科学的研究の応用

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems, such as Actinoplanes missouriensis, has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamides, providing a method for the preparation of metabolites for structural characterization and clinical investigations. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in the study of drug metabolism and the development of analytical standards for clinical trials (Zmijewski et al., 2006).

Prodrug Development

Sulfonamide derivatives have been investigated as potential prodrug forms, enhancing the solubility and pharmacokinetic profiles of drugs. This includes the synthesis and evaluation of water-soluble amino acid derivatives of N-methylsulfonamides, which undergo enzymatic hydrolysis to yield the parent sulfonamide, thereby improving drug delivery and efficacy (Larsen et al., 1988).

Water Treatment and Filtration

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities. This application is crucial for the treatment of dye solutions and potable water purification, showcasing the role of sulfonamide derivatives in enhancing the efficiency of water treatment processes (Liu et al., 2012).

Antibody-Drug Conjugates (ADCs)

Sulfonamide derivatives have been utilized in the chemoselective modification of cysteine-containing peptides and proteins, facilitating the preparation of antibody-drug conjugates (ADCs). This approach allows for controlled drug-antibody ratios, enhancing the therapeutic efficacy of ADCs in targeting specific diseases, including cancer (Huang et al., 2018).

Desalination Technology

Composite nanofiltration membranes have been synthesized using novel polymers blended with polysulfone, showing significant salt rejection and water flux capabilities. These membranes contribute to the development of efficient desalination technologies, addressing the global need for fresh water (Padaki et al., 2013).

特性

IUPAC Name |

N'-(2-hydroxyethyl)-N'-methyl-N-(4-sulfamoylphenyl)butanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-16(8-9-17)13(19)7-6-12(18)15-10-2-4-11(5-3-10)22(14,20)21/h2-5,17H,6-9H2,1H3,(H,15,18)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEXXKIPYGCZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N-methyl-N'-(4-sulfamoylphenyl)butanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

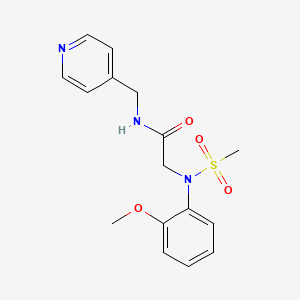

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

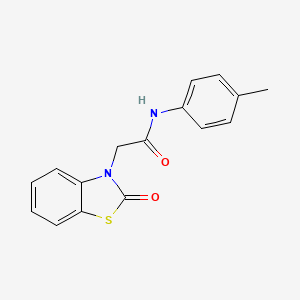

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

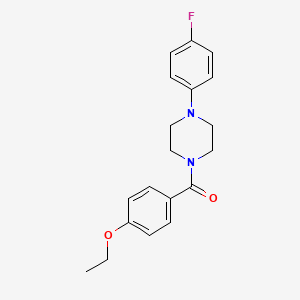

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

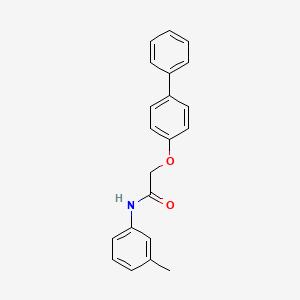

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)